molecular formula C28H31NO2 B133805 Lasofoxifene CAS No. 180915-78-0

Lasofoxifene

Katalognummer: B133805
CAS-Nummer: 180915-78-0
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: GXESHMAMLJKROZ-IAPPQJPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lasofoxifene is a third-generation selective estrogen receptor modulator (SERM) developed through collaborative efforts by Pfizer and Ligand Pharmaceuticals. It exhibits high affinity for both estrogen receptor (ER) α and β subtypes, with an IC50 comparable to estradiol and 10-fold greater potency than raloxifene . Clinically, this compound is notable for its dual efficacy in improving bone mineral density (BMD) and reducing breast cancer risk. In the pivotal PEARL trial (Postmenopausal Evaluation and Risk-Reduction with this compound), this compound (0.5 mg/day) significantly reduced vertebral fractures (HR = 0.58), nonvertebral fractures (HR = 0.76), ER-positive breast cancer (HR = 0.19), coronary heart disease (HR = 0.68), and stroke (HR = 0.64) compared to placebo . However, it increased venous thromboembolic (VTE) events (HR = 2.06) and benign endometrial changes .

Analyse Chemischer Reaktionen

Three-Component Coupling Reaction

A pivotal step in lasofoxifene synthesis involves a HfCl₄-mediated three-component coupling of:

  • 4-Pivaloyloxybenzaldehyde

  • Cinnamyltrimethylsilane

  • Anisole

This reaction forms 3,4,4-triaryl-1-butene (7 ) in high yield (≥85%), which serves as a common intermediate for this compound and its analogs . The stereochemical outcome is governed by steric interactions, favoring trans,trans-isomer formation .

Iodocarbocyclization and Olefin Formation

The intermediate 7 undergoes:

  • Iodocarbocyclization with iodine to form a bicyclic iodonium intermediate.

  • Elimination of HI to generate a conjugated diene.

  • Double-bond migration using t-BuOK in degassed DMSO, yielding dihydronaphthalene (14 ), a direct precursor to this compound .

Key Conditions :

  • Degassed DMSO prevents over-aromatization .

  • Reaction yield: 89% for final hydrogenation and deprotection steps .

Asymmetric Hydrogenation

The synthesis of This compound tartrate employs Ir–P^N complex-catalyzed hydrogenation of hindered 3,4-diphenyl-1,2-dihydronaphthalenes:

ParameterDetail
CatalystChiral Ir–P^N complex
AdditiveBrønsted/Lewis acids (e.g., H₃PO₄)
Temperature50°C under H₂ pressure
Enantiomeric Excess (ee)≥95%
Yield82% after recrystallization

Acid additives enhance reactivity by polarizing the olefin substrate, enabling hydrogenation of sterically crowded tetrasubstituted alkenes .

Metabolic Reactions

This compound undergoes extensive hepatic and intestinal metabolism:

Phase I Metabolism

  • Oxidation : Primarily mediated by CYP3A4/3A5 (30%) and CYP2D6 (15%) .

  • Major metabolites: Hydroxylated derivatives at pyrrolidine or naphthalene moieties .

Phase II Metabolism

ReactionEnzyme FamilySite of ActionMetabolite
GlucuronidationUGT1A1, UGT1A3Liver/IntestineThis compound glucuronide
SulfationSULTsLiverSulfated catechols
MethylationCOMTSystemicMethylated catechols
  • Excretion : 90% fecal, 8% renal (as metabolites) .

  • Half-life : ~6 days due to enterohepatic recirculation .

Functionalization of Key Intermediates

The this compound precursor 14 is functionalized via:

  • Etherification : Installation of 2-pyrrolidinoethyl group using Mitsunobu conditions .

  • Deprotection : BBr₃-mediated cleavage of methoxy groups to yield phenolic this compound .

Example Protocol :

  • Reagent : CuCl/LiCl with 4-(2-(1-pyrrolidyl)ethoxy)phenyllithium (4 )

  • Conditions : -30°C, Fe(acac)₃ catalyst

  • Yield : 89.3% for nafoxidine intermediate .

Stability and Degradation

This compound derivatives exhibit divergent effects on ERα stability:

  • LA-Stab (stabilizing analog): Extends ERα half-life via reduced ubiquitination .

  • LA-Deg (degrading analog): Promotes ERα proteasomal degradation .

Structural Determinants :

  • C2-methylpyrrolidine configuration dictates ERα stability (2S-methyl stabilizes; 3R-methyl degrades) .

Wissenschaftliche Forschungsanwendungen

Lasofoxifene in Osteoporosis Treatment

Overview:
this compound has been extensively studied for its efficacy in preventing and treating osteoporosis in postmenopausal women. It is known to increase bone mineral density (BMD) and reduce the risk of fractures.

Clinical Findings:

  • In phase III trials, this compound demonstrated significant improvements in BMD at the lumbar spine and hip compared to placebo, alongside reductions in bone turnover markers .
  • The compound was shown to reduce the incidence of vertebral and nonvertebral fractures in women with postmenopausal osteoporosis .

Data Summary:

Study TypePopulationKey Findings
Phase III TrialsPostmenopausal womenIncreased BMD, reduced fracture risk
Preclinical StudiesOvariectomized ratsPrevented bone loss, improved oral bioavailability

This compound in Breast Cancer Treatment

Overview:
this compound is being investigated as a treatment for estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to traditional therapies such as aromatase inhibitors.

Clinical Trials:

  • The ELAINE-1 and ELAINE-2 studies evaluated this compound's effectiveness against ESR1-mutated breast cancer. Results indicated this compound's ability to stabilize an antagonist conformation of the estrogen receptor, leading to significant tumor reduction .
  • In a recent study, this compound was compared with fulvestrant in patients with endocrine-resistant metastatic breast cancer. Although not statistically significant, this compound showed a trend toward improved progression-free survival (PFS) and clinical benefit rates .

Data Summary:

Study NamePopulationTreatment ComparisonKey Findings
ELAINE-1ER+/HER2- metastatic breast cancerThis compound vs FulvestrantEncouraging antitumor activity
ELAINE-2ESR1-mutated breast cancerThis compound + Abemaciclib vs Fulvestrant + Abemaciclib>50% response rates, median PFS >12 months

Safety Profile

This compound has been generally well tolerated in clinical studies, with common side effects including nausea, fatigue, and hot flashes. Serious adverse events have been minimal, indicating a favorable safety profile compared to other treatments .

Vergleich Mit ähnlichen Verbindungen

Efficacy in Bone Health

Compound Vertebral Fracture Risk Reduction Nonvertebral Fracture Risk Reduction BMD Improvement vs. Placebo Key Trials
Lasofoxifene 42% (0.5 mg/day) 24% (0.5 mg/day) 85–98% over 1 year PEARL, OPAL
Raloxifene 30–50% No significant reduction 2–3% over 2 years MORE, CORE
Bazedoxifene 42% 21% (post hoc analysis) 1.2–1.4% over 3 years BONE
Ospemifene No long-term data No data Short-term bone marker improvements Phase II

Key Findings :

  • Both this compound and bazedoxifene show comparable vertebral fracture risk reduction (~40%), but this compound has broader nonvertebral benefits .
  • Ospemifene lacks long-term fracture data but shows short-term bone turnover improvements .

Breast Cancer Risk Modulation

Compound ER+ Breast Cancer Risk Reduction Mechanism Key Evidence
This compound 81% (0.5 mg/day) ERα antagonism, inhibits tumor growth in ESR1 mutants PEARL trial , xenograft models
Raloxifene 72% ER antagonism in breast tissue MORE trial
Tamoxifen 50–65% ER antagonism, partial agonist in uterus NSABP P-1
Bazedoxifene No significant data Neutral breast effects Preclinical models

Key Findings :

  • This compound outperforms raloxifene and tamoxifen in ER+ breast cancer risk reduction (81% vs. 72% and 50–65%, respectively) .
  • Preclinical data highlight this compound’s unique activity against ESR1-mutant breast cancer, surpassing fulvestrant in metastasis suppression .

Cardiovascular and Metabolic Effects

Compound LDL-C Reduction Coronary Heart Disease Risk Reduction Stroke Risk Reduction
This compound 14–16% 32% (0.5 mg/day) 36% (0.5 mg/day)
Raloxifene 10–12% No significant effect No significant effect
Bazedoxifene 8–10% No data No data

Key Findings :

  • This compound uniquely reduces both coronary heart disease (32%) and stroke (36%) risks, unlike raloxifene or bazedoxifene .

Key Findings :

  • This compound’s VTE risk (2.06× placebo) is comparable to raloxifene (2.1–3.1×) but higher than bazedoxifene (1.6–1.7×) .
  • Unlike raloxifene and bazedoxifene, this compound increases endometrial thickness and polyp incidence .

Structural and Mechanistic Differences

  • This compound : Naphthalene derivative with estradiol-like ERα binding affinity (IC50 ~0.5 nM) and unique conformational ER modulation .
  • Raloxifene : Benzothiophene derivative with lower ERα affinity (IC50 ~5 nM) and partial uterine agonism .
  • Bazedoxifene : Indole-based SERM with neutral uterine and breast effects due to distinct ER-cofactor recruitment .

Biologische Aktivität

Lasofoxifene is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and its effects on bone health. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound selectively binds to estrogen receptors (ERs), stabilizing an antagonist conformation that inhibits estrogen-mediated signaling pathways. This mechanism is particularly effective against mutations in the ER, such as the ESR1 mutation, which is commonly associated with endocrine resistance in breast cancer. The compound's ability to modulate ER activity allows it to exert both anti-tumor effects and beneficial impacts on bone density.

Clinical Trials Overview

This compound has been evaluated in several clinical trials, notably the ELAINE-1 and ELAINE-2 studies, which focused on patients with ESR1-mutated ER+/HER2- metastatic breast cancer. The results from these trials demonstrate this compound's potential as a viable treatment option.

Study Treatment Median PFS Overall Response Rate Clinical Benefit Rate
ELAINE-1This compound 5 mg daily5.6 months13.2%36.5%
ELAINE-2This compound + Abemaciclib13 months56%>65%
FulvestrantFulvestrant 500 mg IM3.7 months2.9%21.6%

Comparative Studies

In a comparative analysis with fulvestrant, this compound demonstrated superior efficacy in terms of progression-free survival (PFS) and overall response rates, although statistical significance was not always achieved. For instance, in the ELAINE-1 trial, this compound showed a median PFS of 5.6 months compared to 3.7 months for fulvestrant (P = 0.138) .

Case Study: PEARL Trial

The PEARL trial assessed the impact of this compound on breast cancer incidence among postmenopausal women with osteoporosis. The findings were significant:

  • Total Breast Cancer Risk Reduction : 79% (hazard ratio = 0.21)
  • ER+ Invasive Breast Cancer Risk Reduction : 83% (hazard ratio = 0.17)

These results underscore this compound's dual role in both cancer prevention and treatment .

Pharmacokinetics and Safety Profile

This compound exhibits high bioavailability and a long half-life, which contributes to its effectiveness as a therapeutic agent. The safety profile is generally favorable, with common adverse effects including nausea, fatigue, and arthralgia .

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for lasofoxifene's tissue-selective estrogen receptor modulation in breast cancer and bone metabolism?

this compound binds selectively to estrogen receptors (ERα/ERβ) with high affinity, acting as an antagonist in breast tissue (inhibiting ER transcription in ESR1-mutated cancers) and an agonist in bone. This duality reduces bone resorption by suppressing osteoclast activity while blocking estrogen-driven tumor growth in ER+ breast cancer. Preclinical studies in ovariectomized rats demonstrated preserved bone mineral density (BMD) and reduced tumor proliferation in xenograft models .

Q. How have phase 3 trials like PEARL and OPAL informed this compound's efficacy in osteoporosis and breast cancer prevention?

The PEARL trial (N=8,556) showed this compound 0.5 mg/day reduced vertebral fractures (HR 0.58), nonvertebral fractures (HR 0.76), and ER+ breast cancer risk (HR 0.19) over 5 years. The OPAL trials highlighted dose-dependent BMD improvements (1.5–2.3% lumbar spine BMD gain at 0.25–0.5 mg/day) and lipid profile benefits (20% LDL reduction). These trials used randomized, placebo-controlled designs with primary endpoints focused on fracture incidence and secondary endpoints on cardiovascular/oncologic outcomes .

Q. What are the key pharmacokinetic properties of this compound influencing its dosing regimen?

this compound has a prolonged terminal half-life (~6 days) due to its nonpolar tetrahydronaphthalene structure, which reduces first-pass glucuronidation. Oral bioavailability is >80%, with linear pharmacokinetics across doses (0.01–100 mg). Metabolism occurs via hepatic oxidation/conjugation, with fecal excretion. No dose adjustments are needed for renal/hepatic impairment, but drug interactions with CYP3A4 inhibitors (e.g., ketoconazole) require monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's antitumor activity and missed primary endpoints in trials like ELAINE-1?

ELAINE-1 (NCT03781063) missed its primary PFS endpoint but showed significant tumor response rates (56% ORR) and improved vulvovaginal symptoms vs. fulvestrant. Methodological approaches to reconcile this include:

  • Endpoint selection: Prioritizing clinical benefit rate (CBR) or patient-reported outcomes (PROs) alongside PFS.
  • Subgroup analysis: Focusing on ESR1-mutant populations where this compound's ER antagonism is most potent .

Q. What experimental strategies optimize this compound's combination with CDK4/6 inhibitors in ESR1-mutant breast cancer?

ELAINE-2 (NCT04432454) combined this compound with abemaciclib, achieving a median PFS of 56 weeks and CBR of 65.5%. Key design considerations include:

  • Dose scheduling: Leveraging this compound's long half-life for once-daily dosing alongside CDK4/6 inhibitors.
  • Biomarker integration: Pre-screening for ESR1 mutations (e.g., Y537S, D538G) and co-occurring alterations (e.g., PIK3CA) to identify synergistic responders .

Q. How do genomic co-alterations (e.g., PIK3CA, TP53) impact this compound's efficacy in ESR1-mutant breast cancer?

In ELAINE-2, 26/29 patients had ESR1 mutations, with co-occurring PIK3CA (23%) and TP53 (15%) alterations. While this compound/abemaciclib efficacy was retained, advanced methods like whole-exome sequencing and PDX models are critical to dissect resistance mechanisms and guide combination therapies (e.g., adding PI3K inhibitors) .

Q. What methodologies address this compound's thromboembolic risk in long-term osteoporosis trials?

PEARL reported a 2.06–2.67× increased venous thromboembolism (VTE) risk vs. placebo. Mitigation strategies include:

  • Risk stratification: Excluding patients with prior VTE or thrombophilic mutations.
  • Pharmacovigilance: Regular D-dimer monitoring and PROs for symptom reporting .

Q. Methodological Considerations

Q. How should bone turnover markers (BTMs) be utilized in this compound trials for osteoporosis?

BTMs like serum osteocalcin and urinary NTx correlate with BMD changes. In phase II trials, this compound reduced NTx by 40–50% within 6 months. Standardized sampling (fasting, consistent diurnal timing) and ANOVA-based longitudinal analysis are recommended to quantify dose-response relationships .

Q. What statistical approaches are optimal for analyzing this compound's cardioprotective effects in heterogeneous populations?

PEARL reported a 32% reduction in coronary heart disease events. Cox proportional hazards models with time-dependent covariates (e.g., lipid levels, blood pressure) and propensity score matching can control for confounders like age and baseline cardiovascular risk .

Eigenschaften

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXESHMAMLJKROZ-IAPPQJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171037
Record name Lasofoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180916-16-9
Record name Lasofoxifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180916-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasofoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06202
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasofoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASOFOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasofoxifene
Reactant of Route 2
Lasofoxifene
Reactant of Route 3
Lasofoxifene
Reactant of Route 4
Lasofoxifene
Reactant of Route 5
Lasofoxifene
Reactant of Route 6
Lasofoxifene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.